Superior Limit of Detection (LOD) in LC-MS/MS Stable Isotope Dilution Assays for Urinary Folate Catabolites
The stable isotope-labeled derivative of apABGlu, specifically [2H4]-p-acetamidobenzoyl glutamate, enabled a more sensitive limit of detection (LOD) compared to its unlabeled counterpart and the pABGlu isotopologue when quantifying folate catabolites in urine via LC-MS/MS [1]. This differential sensitivity is critical for accurately measuring low-abundance catabolites in complex biological matrices.
| Evidence Dimension | Limit of Detection (LOD) in Urine by LC-MS/MS |
|---|---|
| Target Compound Data | < 0.3 nmol/100 g urine for p-acetamidobenzoyl glutamate isotopologues |
| Comparator Or Baseline | < 0.4 nmol/100 g urine for p-aminobenzoyl glutamate isotopologues |
| Quantified Difference | apABGlu isotopologue LOD is at least 25% lower (more sensitive) than pABGlu isotopologue LOD. |
| Conditions | Urine sample analysis using strong anion exchange clean-up followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). |
Why This Matters
This lower LOD makes the labeled apABGlu compound a more sensitive internal standard or tracer, enabling more precise quantification of folate catabolism, particularly in studies with limited sample volumes or low catabolite concentrations.
- [1] Büttner BE, Ohrvik VE, Köhler P, Witthöft CM, Rychlik M. Quantification of isotope-labeled and unlabeled folates and folate catabolites in urine samples by stable isotope dilution assay. Int J Vitam Nutr Res. 2013;83(6):341-350. View Source
